molecular formula C12H14FNOS B2374971 (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797639-67-8

(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2374971
CAS No.: 1797639-67-8
M. Wt: 239.31
InChI Key: UBBAVMXIVOGSHT-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a 3-(methylthio) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives in substitution reactions.

    Attachment of the 3-(Methylthio) Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.

    Substitution: The fluorophenyl and methylthio groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the methylthio group.

    (4-Fluorophenyl)(3-methoxy)pyrrolidin-1-yl)methanone: Contains a methoxy group instead of a methylthio group.

    (4-Fluorophenyl)(3-ethylthio)pyrrolidin-1-yl)methanone: Features an ethylthio group instead of a methylthio group.

Uniqueness

The presence of the 3-(methylthio) group in (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity. This unique substitution pattern may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBAVMXIVOGSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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